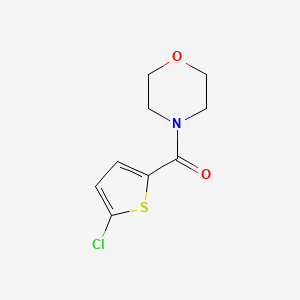

4-(5-Chlorothiophene-2-carbonyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

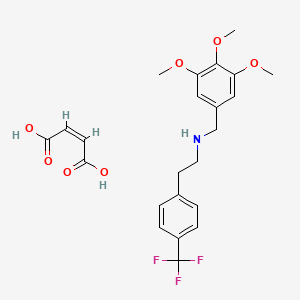

“4-(5-Chlorothiophene-2-carbonyl)morpholine” is a chemical compound with the molecular formula C9H10ClNO2S and a molecular weight of 231.69. It is related to the morpholine family, which is widely used in organic synthesis and pharmaceuticals .

Synthesis Analysis

The synthesis of morpholines, including “this compound”, has been a subject of interest in recent years . The morpholine motif is synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to a 5-chlorothiophene-2-carbonyl group. The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- Molluscicidal Agent : A study conducted by Duan et al. (2014) synthesized a derivative of 5-chlorosalicylic acid incorporating morpholine moiety, which showed a good molluscicidal effect (Duan et al., 2014).

Chemical Structure and Analysis

- Crystal Structure Analysis : The structural properties of compounds with morpholine groups have been analyzed, as in the study by M. Yusof and B. Yamin (2005), where a p-anisoylthiourea salt with a protonated morpholine group was characterized (M. Yusof & B. Yamin, 2005).

Catalysis and Chemical Reactions

- Carbon-Nitrogen Bond Formation : S. Ueno et al. (2009) described the use of morpholine in catalyzing the formation of a carbon-nitrogen bond at the beta position of saturated ketones (S. Ueno, R. Shimizu & R. Kuwano, 2009).

Novel Synthesis Methods

- Synthesis of Morpholines : The synthesis of morpholines and their carbonyl-containing analogs from various compounds has been a subject of research, as discussed by V. Palchykov and V. Chebanov (2019), highlighting advances in stereoselective syntheses and transition metal catalysis (V. Palchykov & V. Chebanov, 2019).

Environmental Applications

- Carbon Dioxide Capture : A study by Fei-Hu Cui et al. (2016) utilized an aqueous morpholine solution as an adsorbent for capturing carbon dioxide directly from the air, showcasing its potential in carbon dioxide capture and utilization (CCU) strategies (Fei-Hu Cui et al., 2016).

Biomedical Research

- Antimicrobial Activities : Research by H. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives incorporating morpholine and evaluated their antimicrobial activities, finding some to possess good or moderate activity against test microorganisms (H. Bektaş et al., 2007).

Pharmacological Properties

- Antinociceptive Effect : A study by Listos Joanna et al. (2013) investigated the antinociceptive activity of 4-substituted derivatives of a morpholine-containing compound in mice, demonstrating its potential in reducing nociception (Listos Joanna et al., 2013).

Propiedades

IUPAC Name |

(5-chlorothiophen-2-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2S/c10-8-2-1-7(14-8)9(12)11-3-5-13-6-4-11/h1-2H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGWDKFCAWGETD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(4-Chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2923214.png)

![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2923222.png)

![2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2923223.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2923225.png)

![1-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2923229.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2923231.png)

![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide](/img/structure/B2923235.png)

![Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate](/img/structure/B2923236.png)